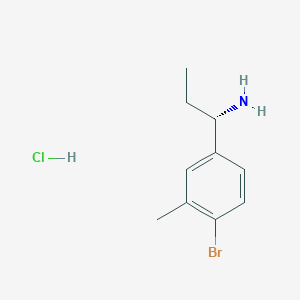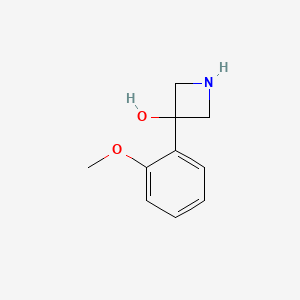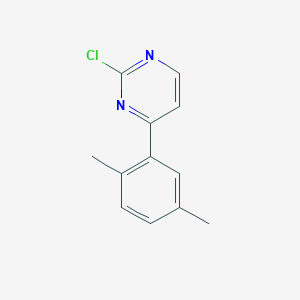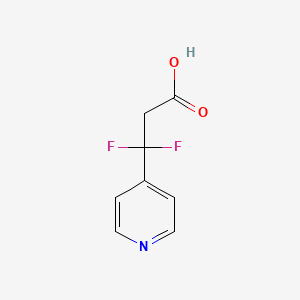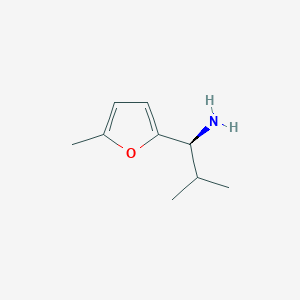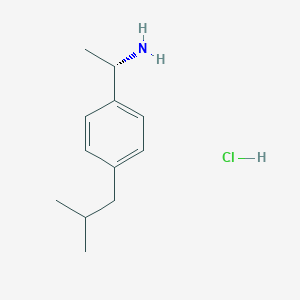
(S)-1-(4-Isobutylphenyl)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features an isobutylphenyl group. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as (S)-1-(4-Isobutylphenyl)ethan-1-one.
Reduction: The ketone group in the precursor is reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a reductive amination process using reagents such as ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride
- (S)-1-(4-Isobutylphenyl)ethan-1-ol
- (S)-1-(4-Isobutylphenyl)ethan-1-one
Uniqueness
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the isobutylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C12H20ClN |
|---|---|
Molecular Weight |
213.75 g/mol |
IUPAC Name |
(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-9(2)8-11-4-6-12(7-5-11)10(3)13;/h4-7,9-10H,8,13H2,1-3H3;1H/t10-;/m0./s1 |
InChI Key |
WVERZCQSVCUOKJ-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)N.Cl |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)

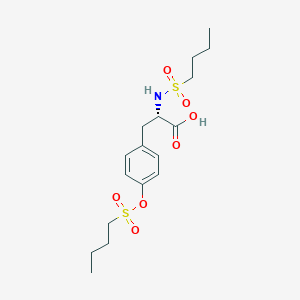
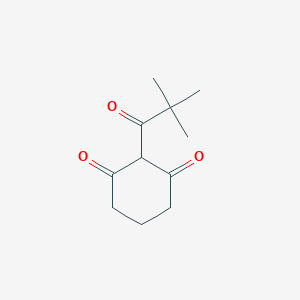
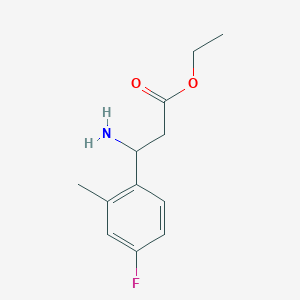
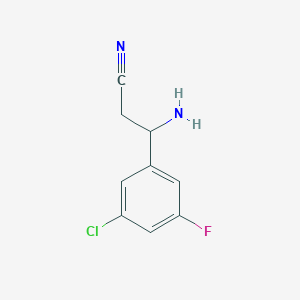
![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
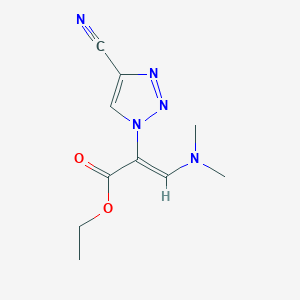
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
